molecular formula C12H10FN5 B14756627 2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B14756627
M. Wt: 243.24 g/mol
InChI Key: GEBOGMHBQBOVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs₂CO₃/DMSO leads to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway. FGFRs are involved in various cellular processes, including proliferation, differentiation, and survival. By inhibiting these receptors, the compound can reduce tumor growth and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- stands out due to its specific structure, which provides a unique binding affinity and selectivity towards FGFRs. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

4-(4-fluoro-1-methylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H10FN5/c1-18-6-7(9-3-5-16-12(14)17-9)10-8(13)2-4-15-11(10)18/h2-6H,1H3,(H2,14,16,17)

InChI Key

GEBOGMHBQBOVOH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)F)C3=NC(=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.